N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-6-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
Overview
Description
N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-6-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.16443955 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated that quinoline derivatives, which share a similar structural framework with the compound , exhibit significant antimicrobial and antifungal activities. These compounds have been synthesized and evaluated against pathogenic strains, showing moderate to very good activities comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Antioxidant and Anticancer Activity
Another study focused on the synthesis of novel derivatives that included structures similar to the compound of interest, revealing their significant antioxidant activity. Some of these compounds exhibited antioxidant activity higher than that of ascorbic acid, a well-known antioxidant. Additionally, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying compounds with potential efficacy against these cancer types (Tumosienė et al., 2020).
Potential Herbicidal Activities
A study on triazolinone derivatives, which are structurally related to the compound, reported promising herbicidal activities. These compounds were designed to inhibit protoporphyrinogen oxidase (Protox), a crucial enzyme target for herbicides. Among these, certain derivatives exhibited potent herbicidal activities, suggesting the potential of similar compounds in agricultural applications (Luo et al., 2008).
Properties
IUPAC Name |
N-[4-(2-ethyl-1,2,4-triazol-3-yl)-6-methoxy-2-oxo-3,4-dihydro-1H-quinolin-7-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-15(23)21-13-8-12-10(6-14(13)25-3)11(7-16(24)20-12)17-18-9-19-22(17)5-2/h6,8-9,11H,4-5,7H2,1-3H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUMCASTGXWHCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C2C(CC(=O)NC2=C1)C3=NC=NN3CC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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